molecular formula C15H15NO2 B3149623 n-(2,6-Dimethylphenyl)-2-hydroxybenzamide CAS No. 67520-11-0

n-(2,6-Dimethylphenyl)-2-hydroxybenzamide

Cat. No. B3149623
CAS RN: 67520-11-0
M. Wt: 241.28 g/mol
InChI Key: OEVSZXUCOOWVOO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, also known as DMHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of hydroxybenzamides and has been synthesized using different methods.

Scientific Research Applications

Anticonvulsant Applications

N-(2,6-Dimethylphenyl)-2-hydroxybenzamide has been studied for its potential use in treating epilepsy and seizures. Afolabi and Okolie (2013) explored the anticonvulsant activities of N-(2,6-Dimethylphenyl)-substituted benzamides, highlighting their effectiveness against pentylenetetrazole-induced seizures in rats (Afolabi & Okolie, 2013). Similarly, Robertson et al. (1991) examined the synthesis and pharmacological evaluation of ameltolide, an analogue of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, demonstrating its significant anticonvulsant properties (Robertson et al., 1991).

Pharmacological Research

Pharmacological studies, such as those by Yogeeswari et al. (2005), have shown that various N-(2,6-Dimethylphenyl)-substituted compounds possess wide-spectrum anticonvulsant activities, with some compounds also showing no neurotoxicity or hepatotoxicity (Yogeeswari et al., 2005). Research by Rodrigues et al. (2016) has also explored N-acylhydrazone derivatives of the compound as potential histone deacetylase inhibitors for cancer treatment (Rodrigues et al., 2016).

Luminescence Sensing and Molecular Structures

Shi et al. (2015) investigated dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which include structures related to N-(2,6-Dimethylphenyl)-2-hydroxybenzamide, for their potential as fluorescence sensors (Shi et al., 2015). Gowda et al. (2008) focused on the conformational aspects of similar compounds, contributing to the understanding of their molecular structures (Gowda et al., 2008).

Other Applications

  • Research on α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) by Percec and Wang (1990) explored the polymerization processes involving derivatives of N-(2,6-Dimethylphenyl)-2-hydroxybenzamide (Percec & Wang, 1990).
  • Imramovský et al. (2013) examined the antiproliferative and cytotoxic activity of substituted 2-hydroxy-N-(arylalkyl)benzamides in cancer cell lines, demonstrating their potential in cancer therapy (Imramovský et al., 2013).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-5-7-11(2)14(10)16-15(18)12-8-3-4-9-13(12)17/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVSZXUCOOWVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986905
Record name N-(2,6-Dimethylphenyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2,6-Dimethylphenyl)-2-hydroxybenzamide

CAS RN

67520-11-0
Record name 2',6'-Salicyloxylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Dimethylphenyl)-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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